Uridine diphosphate adenosine

Description

Uridine diphosphate (UDP) is a pyrimidine nucleotide composed of uridine (a uracil base linked to ribose) and two phosphate groups. It serves as a critical intermediate in carbohydrate metabolism, glycosylation reactions, and cellular signaling. UDP is a precursor for molecules like UDP-glucose, which participates in glycogen synthesis, and UDP-N-acetylglucosamine (UDP-GlcNAc), essential for protein glycosylation . Unlike adenosine-containing nucleotides, UDP is primarily associated with pyrimidine-specific pathways, though it interacts with purine nucleotides in energy transfer and signaling contexts .

Properties

CAS No. |

65331-79-5 |

|---|---|

Molecular Formula |

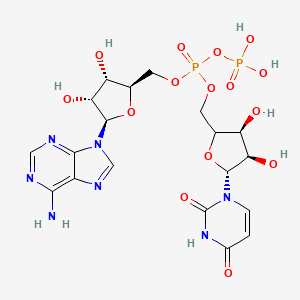

C19H25N7O15P2 |

Molecular Weight |

653.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

InChI |

InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(40-18)4-38-43(36,41-42(33,34)35)37-3-7-11(28)13(30)17(39-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H2,20,21,22)(H,24,27,32)(H2,33,34,35)/t7?,8-,11-,12-,13-,14-,17-,18-,43?/m1/s1 |

InChI Key |

UNMXQKGRVXOYHR-CHHIQMQISA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O |

Synonyms |

uridine diphosphate adenosine |

Origin of Product |

United States |

Comparison with Similar Compounds

UDP vs. Adenosine Diphosphate (ADP)

Structural Differences :

- UDP : Uracil + ribose + diphosphate.

- ADP : Adenine + ribose + diphosphate.

The nucleobase distinction (uracil vs. adenine) dictates receptor specificity and metabolic roles.

Functional Differences :

- Receptor Activation :

- UDP activates the P2Y6 receptor, influencing inflammatory responses and immune signaling .

- ADP activates P2Y1, P2Y12, and P2Y13 receptors, regulating platelet aggregation and cardiovascular functions .

- Metabolic Roles :

- UDP is a substrate for glycosyltransferases in glycoconjugate synthesis (e.g., CA19-9 in cancer) .

ADP is central to energy metabolism, acting as a precursor/residue in ATP synthesis .

- Quantitative Tissue Levels: In postmortem bovine muscle, UDP and ADP levels were quantified via CE-TOFMS: Compound Concentration (nmol/g) Role in Tissue Metabolism Reference UDP 12.3 ± 1.5 Glycogen turnover, signaling ADP 45.6 ± 3.2 ATP/ADP cycling, energy transfer

UDP vs. Uridine Triphosphate (UTP)

- Structural Difference : UDP has two phosphates; UTP has three.

- Functional Roles: UTP is a high-energy donor in RNA synthesis and activates P2Y2/P2Y4 receptors . UDP is a glycosylation precursor and P2Y6 agonist .

- Metabolic Interconversion : Enzymes like nucleoside diphosphate kinase (NDPK) catalyze UDP ↔ UTP conversions, linking pyrimidine metabolism to energy homeostasis .

UDP vs. Cytidine Diphosphate (CDP) and Guanosine Diphosphate (GDP)

- Base Specificity: CDP (cytidine) and GDP (guanosine) are purine/pyrimidine analogs with distinct roles.

- Functional Contrasts :

Enzymatic and Signaling Pathways Involving UDP

Glycosylation Pathways

UDP-sugars (e.g., UDP-GlcNAc) are indispensable for post-translational protein modifications. In pancreatic cancer, glutamine-driven hexosamine biosynthesis elevates UDP-GlcNAc, promoting CA19-9 expression and metastasis .

Signaling via Purinergic Receptors

- P2Y6 Receptor : UDP binding triggers pro-inflammatory cytokine release, implicated in diseases like atherosclerosis .

- Counteraction with ADP/ATP Pathways : Extracellular UDP and ATP are metabolized by ecto-enzymes (e.g., NTPDase2, CD73), balancing pro- and anti-inflammatory signals .

Research Findings and Clinical Implications

- Cancer Metabolism : UDP-GlcNAc overexpression in pancreatic cancer correlates with tumor aggressiveness, highlighting UDP as a therapeutic target .

- Neuroinflammation : UDP-P2Y6 axis activation exacerbates neuropathic pain, while ADP-P2Y12 inhibitors (e.g., clopidogrel) are anti-thrombotic .

- Quantitative Metabolomics : CE-TOFMS studies reveal UDP/ADP ratio shifts in aged muscle, suggesting metabolic remodeling during postmortem aging .

Data Table: Key Comparative Features of UDP and Analogous Nucleotides

Q & A

Basic Research Questions

Q. How can researchers quantify UDP levels in cellular extracts, and what methodological considerations are critical for accuracy?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled UDP) to correct for matrix effects and ion suppression. Protocols should include metabolite extraction in cold methanol to preserve labile nucleotides and prevent enzymatic degradation .

- Data Validation : Normalize results to protein content or cell count, and validate against enzymatic assays (e.g., UDP-glucose dehydrogenase-coupled reactions) to cross-check LC-MS/MS findings .

Q. What metabolic pathways involve UDP as a precursor, and how can their flux be experimentally tracked?

- Key Pathways : UDP participates in glycogen synthesis (UDP-glucose), glycosylation (UDP-N-acetylglucosamine), and nucleotide sugar interconversions. Isotope-labeling (e.g., ¹⁵N- or ¹³C-glucose) combined with mass spectrometry traces UDP’s incorporation into downstream metabolites like UDP-hexoses .

- Experimental Design : Use pulse-chase experiments with labeled precursors and inhibitors (e.g., 6-AN, a UDP-glucose dehydrogenase inhibitor) to dissect pathway contributions .

Q. How does ribonucleotide reductase (RNR) activity depend on UDP and other nucleotides?

- Regulatory Mechanism : RNR reduces UDP to dUDP in the presence of ATP or dATP at allosteric sites. Competitive binding assays with ATP analogs (e.g., dATPγS) and UDP titration can reveal kinetic parameters .

- Assay Setup : Monitor dUDP production via HPLC or enzymatic coupling (e.g., UDP-dependent pyrophosphorylase) under varying ATP/dATP concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in UDP’s role in P2Y receptor signaling across different cell types?

- Context Dependency : P2Y receptor subtypes (e.g., P2Y6 vs. P2Y14) exhibit differential UDP sensitivity. Use siRNA knockdown or CRISPR-Cas9 to isolate receptor-specific effects. For example, in immune cells, P2Y14 requires UDP-glucose, not free UDP, for activation .

- Data Reconciliation : Perform comparative studies with isogenic cell lines expressing single P2Y subtypes. Measure calcium flux (Fura-2 AM) or dynamic mass redistribution (DMR) to quantify receptor activation .

Q. What experimental strategies can elucidate UDP’s crosstalk with purinergic signaling in metabolic stress?

- Integrated Approach : Combine extracellular UDP/ATP depletion (apyrase treatment) with intracellular UDP modulation (UDP-sugar analogs). Monitor metabolic outputs like ATP/ADP ratios (luciferase assays) and mitochondrial respiration (Seahorse analysis) .

- Contradiction Management : Account for ectonucleotidases (e.g., CD39) that hydrolyze UDP/ATP. Use inhibitors (e.g., ARL67156) to stabilize extracellular nucleotide pools .

Q. How do environmental factors (e.g., hypoxia) alter UDP-dependent glycosylation in cancer models?

- Hypoxia Mimicry : Expose cells to CoCl₂ or use hypoxia chambers. Quantify UDP-sugars (e.g., UDP-GlcNAc) via LC-MS and correlate with O-GlcNAcylation levels (Western blot with CTD110.6 antibody) .

- Functional Validation : Knockdown GFAT1 (glutamine:fructose-6-phosphate amidotransferase) to disrupt UDP-GlcNAc synthesis and assess glycosylation-dependent phenotypes (e.g., invasiveness) .

Methodological Best Practices

- Avoiding Artifacts : Pre-analytical steps (e.g., rapid quenching in liquid nitrogen) are critical for UDP stability. Validate extraction protocols with spike-recovery experiments using synthetic UDP .

- Advanced Tools : Employ genetically encoded UDP sensors (e.g., FRET-based) for real-time tracking in live cells, though current probes require optimization for specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.